molecular formula C16H16N2O2 B11799099 3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

Cat. No.: B11799099
M. Wt: 268.31 g/mol
InChI Key: SDTPBZKRCACCDU-UHFFFAOYSA-N
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Description

3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a methoxyphenyl group, two methyl groups, and a nitrile group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can be achieved through multi-component condensation reactions. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under the catalysis of Yb(OTf)3 in acetonitrile . This reaction is typically carried out under reflux conditions for 48 hours to obtain the desired intermediate, which is then further processed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-[1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H16N2O2/c1-11-10-13(15(19)8-9-17)12(2)18(11)14-6-4-5-7-16(14)20-3/h4-7,10H,8H2,1-3H3

InChI Key

SDTPBZKRCACCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)CC#N

Origin of Product

United States

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